3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a unique combination of thiazolidine, piperazine, and pyridopyrimidine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step proceduresThe piperazine and pyridopyrimidine moieties are then incorporated through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are typical reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: Similar in structure but contains a pyrazolo[4,3-d]pyrimidine core.
(E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzidene)-3,4-dihydronaphthalen-1(2H)-one: Contains a piperazine and naphthalene moiety.
Uniqueness
The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of thiazolidine, piperazine, and pyridopyrimidine moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H31N5O3S2 |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N5O3S2/c1-4-26-11-13-27(14-12-26)21-18(22(30)28-9-6-8-17(3)20(28)25-21)16-19-23(31)29(24(33)34-19)10-7-15-32-5-2/h6,8-9,16H,4-5,7,10-15H2,1-3H3/b19-16- |
InChI Key |
JRWMVRDORSLFDX-MNDPQUGUSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOCC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOCC |
Origin of Product |
United States |
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